2-Carbamoyl-6-nitrobenzoic Acid

Overview

Description

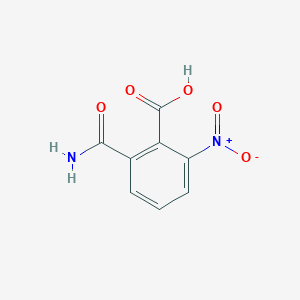

2-Carbamoyl-6-nitrobenzoic acid (CAS: 65911-46-8) is a nitro-substituted benzoic acid derivative with the molecular formula C₈H₆N₂O₅ and a molecular weight of 210.15 g/mol . The compound features a carboxylic acid group at position 1, a nitro group at position 6, and a carbamoyl (-CONH₂) substituent at position 2 on the benzene ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-aminobenzoic acid to form 2-amino-6-nitrobenzoic acid, which is then converted to 2-carbamoyl-6-nitrobenzoic acid through a reaction with phosgene or a similar carbamoylating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-6-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis to yield 2-amino-6-nitrobenzoic acid and carbon dioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Hydrolysis: Aqueous acid or base.

Major Products Formed

Reduction: 2-Amino-6-nitrobenzoic acid.

Substitution: Various substituted benzoic acid derivatives.

Hydrolysis: 2-Amino-6-nitrobenzoic acid and carbon dioxide.

Scientific Research Applications

Chemistry

- Intermediate Synthesis : 2-Carbamoyl-6-nitrobenzoic acid serves as a building block in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its functional groups that allow for diverse chemical transformations.

- Analytical Chemistry : The compound is employed as a reagent in analytical chemistry, facilitating the identification and quantification of other substances.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant (MDR) strains. The minimal inhibitory concentrations (MICs) demonstrate its effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Klebsiella pneumoniae | 1–4 |

| Acinetobacter baumannii | 1–4 |

- Anti-inflammatory Properties : The compound has shown potential for modulating inflammatory pathways, possibly through interaction with specific enzymes or receptors involved in inflammation. Its nitro group can generate reactive intermediates that influence cellular signaling pathways associated with inflammatory responses.

Medicine

- Drug Development : this compound is explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for the design of novel therapeutic agents, particularly in treating infections and inflammatory diseases.

Industrial Applications

- Production of Specialty Chemicals : The compound is utilized in producing dyes, pigments, and other specialty chemicals, leveraging its chemical reactivity and functional groups for various industrial applications.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against various MDR strains. Results indicated potent activity with low MIC values, supporting its potential as a lead compound for antibiotic development.

Inflammation Modulation Research

Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit pro-inflammatory cytokines in vitro. This finding supports further exploration into its therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-carbamoyl-6-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-carbamoyl-6-nitrobenzoic acid, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Electronic Differences

- Substituent Effects: The carbamoyl group in this compound enhances hydrogen-bonding capacity compared to methyl or chloro analogs, improving solubility in polar solvents like DMSO . Nitro Group Position: In 5-amino-2-nitrobenzoic acid, the nitro group at C2 creates a meta-directing effect, whereas in this compound, the nitro group at C6 is ortho to the carbamoyl group, increasing steric hindrance .

Acidity :

- The electron-withdrawing nitro and carbamoyl groups in this compound lower the pKa of the carboxylic acid (estimated ~1.5–2.0), making it more acidic than 2-methyl-6-nitrobenzoic acid (pKa ~2.5) .

Biological Activity

Overview

2-Carbamoyl-6-nitrobenzoic acid (C8H6N2O5) is an organic compound characterized by the presence of a carbamoyl group (-CONH2) and a nitro group (-NO2) attached to a benzoic acid core. This unique structure imparts significant potential for various biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's structure allows it to undergo several chemical reactions, which can influence its biological activity:

- Reduction : The nitro group can be reduced to form an amino group, which may enhance biological interactions.

- Substitution : The carbamoyl group can participate in nucleophilic substitution reactions, potentially altering its pharmacological profile.

- Hydrolysis : Can yield 2-amino-6-nitrobenzoic acid and carbon dioxide, impacting its reactivity and biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including multidrug-resistant (MDR) strains. Notably, its minimal inhibitory concentrations (MICs) have shown effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Klebsiella pneumoniae | 1–4 |

| Acinetobacter baumannii | 1–4 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. The nitro group can generate reactive intermediates that influence cellular signaling pathways associated with inflammatory responses .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in bacterial DNA replication, thereby exerting its antimicrobial effects.

- Reactive Intermediates : The reduction of the nitro group can lead to the formation of reactive intermediates that interact with cellular components, influencing cellular processes.

- Hydrogen Bonding : The carbamoyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against various MDR strains. The results indicated potent activity with low MIC values, suggesting its potential as a lead compound for antibiotic development .

- Inflammation Modulation Research : Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit pro-inflammatory cytokines in vitro. This finding supports further exploration into its therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-carbamoyl-6-nitrobenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nitration of a benzoic acid precursor followed by carbamoylation. For example, nitration of 2-methylbenzoic acid derivatives (e.g., 2-methyl-6-nitrobenzoic acid, as described in NIST data ) can be adapted, substituting methyl groups with carbamoyl via amidation. Optimization includes controlling nitration temperature (0–5°C to prevent over-nitration) and using urea or ammonium carbamate as carbamoylating agents. Purification via recrystallization in ethanol/water mixtures improves yield. Monitor progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use DMSO-d₆ as a solvent to resolve carbamoyl (δ ~6.5–7.5 ppm for NH₂) and nitro (δ ~8.0–8.5 ppm for aromatic protons) groups.

- IR : Confirm carbamoyl (C=O stretch ~1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities.

- X-ray crystallography : Employ SHELXL for structure refinement. Crystallize in polar solvents (e.g., DMF) to obtain single crystals. Use ORTEP-3 for 3D visualization of molecular packing and hydrogen-bonding networks.

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Validate computational models (DFT or MD simulations) against experimental conditions:

- Compare calculated NMR chemical shifts (GIAO method) with experimental data, adjusting for solvent effects.

- Analyze X-ray thermal displacement parameters to assess conformational flexibility .

- Use iterative refinement in SHELXL to reconcile bond lengths/angles with theoretical values .

Q. How does the nitro group influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : The nitro group’s electron-withdrawing effect increases acidity (pKa ~1–2 for the carboxylic acid). Stability studies:

- pH stability : Use UV-Vis or HPLC to monitor degradation in buffered solutions (pH 1–12). Nitro groups may hydrolyze under alkaline conditions (pH >10) to form phenolic derivatives .

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for nitroaromatics). Store at 4°C in inert atmospheres to prevent photodegradation .

Q. What role does this compound play in enzyme inhibition studies, and how can its binding affinity be quantified?

- Methodological Answer : The carbamoyl group may act as a hydrogen-bond donor for enzyme active sites. Assays include:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with target enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into enzyme solutions.

- Molecular docking : Use AutoDock Vina to predict binding modes, validated by mutagenesis studies of key residues .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility : Cross-validate using high-purity samples (HPLC purity >98%) and standardized methods (e.g., ASTM guidelines for melting point determination).

- Spectral alignment : Compare with databases like NIST or PubChem . Discrepancies may arise from polymorphic forms—characterize via PXRD to identify crystal phases .

Q. Computational and Mechanistic Studies

Q. What computational tools are recommended for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

Properties

IUPAC Name |

2-carbamoyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLIVYPDIARSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404659 | |

| Record name | 2-Carbamoyl-6-nitrobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65911-46-8 | |

| Record name | 2-Carbamoyl-6-nitrobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CARBAMOYL-6-NITROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.